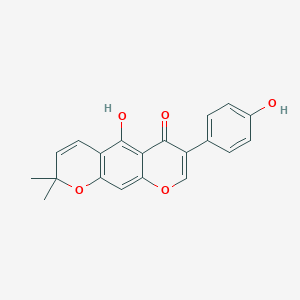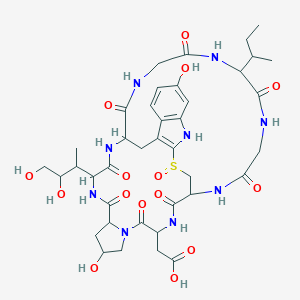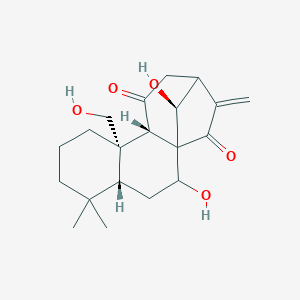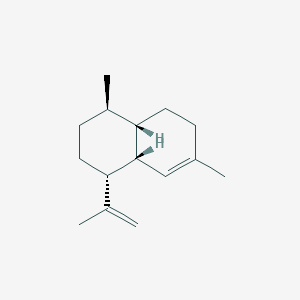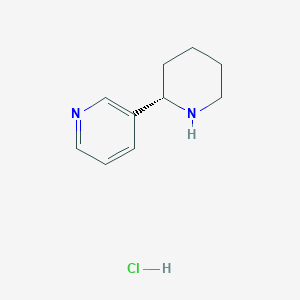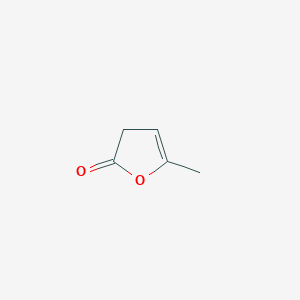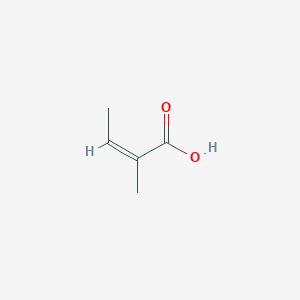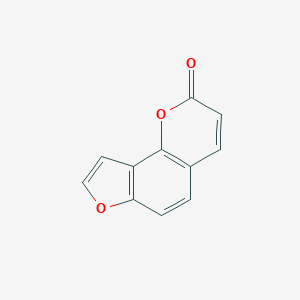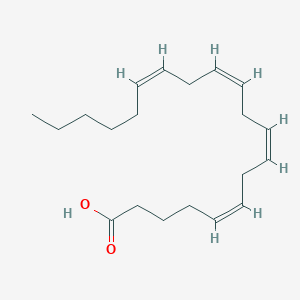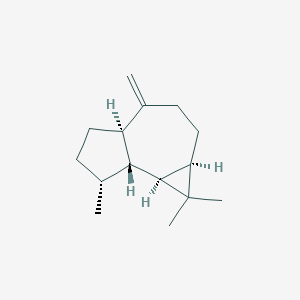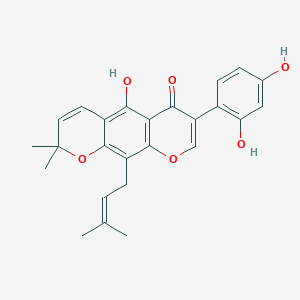
Auriculatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Auriculatin is a natural compound found in the leaves of the plant Rhododendron anthopogonoides. It has gained attention in recent years due to its potential use in scientific research. Auriculatin has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
Phospholipase C Inhibition and Antitumor Activity
Auriculatin has shown promising results as an inhibitor of phospholipase C (PLC) activity, as observed in a study where it demonstrated inhibitory effects on PLC in vitro and in platelet-derived growth factor-stimulated fibroblasts. Additionally, auriculatin exhibited moderate cytotoxicity against several human tumor cell lines, suggesting its potential use in cancer treatment (Oh et al., 1998).
Antihyperlipidemic Properties
Research has also explored the antilipase activity of compounds from Cassia auriculata, a plant where auriculatin is present. Findings indicate that these compounds, including auriculatin, could contribute to antihyperlipidemic effects due to their ability to inhibit pancreatic lipase (Habtemariam, 2013).
Antioxidant and Antimicrobial Effects
Auriculatin and related compounds have been studied for their potential antioxidant and antimicrobial properties. For instance, Auricularia auricula, which contains related compounds, has shown significant antioxidant activities and inhibitory effects on lipid peroxidation, indicating potential therapeutic uses in these areas (Acharya et al., 2004).
Cardiovascular Health
In the context of cardiovascular health, Auricularia auricula polysaccharides, which are related to auriculatin, have been investigated for their effects on heart antioxidant enzyme activities and left ventricular function in aged mice. This research suggests potential benefits in improving heart function and overall cardiovascular health (Wu et al., 2010).
Eigenschaften
CAS-Nummer |
20387-73-9 |
|---|---|
Molekularformel |
C25H24O6 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)21(28)20-22(29)18(12-30-24(17)20)15-8-6-14(26)11-19(15)27/h5-6,8-12,26-28H,7H2,1-4H3 |
InChI-Schlüssel |
IEKQCBVQJGWJRO-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Andere CAS-Nummern |
20387-73-9 |
Synonyme |
NSC 285657; 7-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



